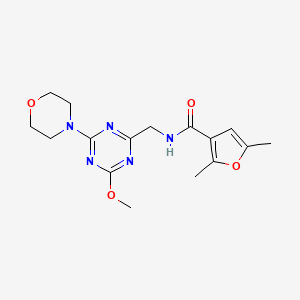
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C16H21N5O4 and its molecular weight is 347.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and the implications of its structural features.
Structural Features
The compound's structure includes:
- Triazine Core : A six-membered ring with alternating nitrogen and carbon atoms.
- Morpholino Group : A morpholine ring that enhances solubility and biological interactions.
- Furan Derivative : The presence of a furan ring contributes to its reactivity and potential biological interactions.
The molecular formula is C13H18N8O3 with a molecular weight of approximately 334.33 g/mol.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The triazine core has been associated with the inhibition of key cellular pathways involved in tumor growth:
| Compound | Activity | Mechanism |
|---|---|---|
| N-(4-chloro-6-morpholino-1,3,5-triazinyl)phenylurea | Antitumor | PI3K/Akt pathway inhibition |
| N-(4-(dimethylamino)-phenyl)acetamide | Anticancer | Induces apoptosis in cancer cells |
In vitro studies have demonstrated that derivatives of triazine can inhibit cell proliferation in various cancer cell lines. For instance, a series of bis(morpholino-1,3,5-triazine) derivatives have shown promising results in xenograft models, indicating their potential for further development as anticancer agents .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to strong |
| Bacillus subtilis | Moderate to strong |
| Other strains | Weak to moderate |
These findings indicate that modifications in the triazine structure can enhance antimicrobial efficacy .
Case Studies and Research Findings
Several studies have highlighted the potential of triazine derivatives in medicinal chemistry:
- Study on Triazine Derivatives : Research published in PubMed indicated that certain triazine derivatives exhibited strong antitumor activities through PI3K/mTOR pathway inhibition .
- Antimicrobial Screening : A study evaluating various synthesized compounds showed that those containing morpholine and triazine structures had notable antibacterial properties against Salmonella typhi and Bacillus subtilis .
特性
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-10-8-12(11(2)25-10)14(22)17-9-13-18-15(20-16(19-13)23-3)21-4-6-24-7-5-21/h8H,4-7,9H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRRHPQBMVMZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














